molecular formula C6H9IN2O B1444761 3-(4-Iodopyrazol-1-yl)-propan-1-ol CAS No. 1341668-61-8

3-(4-Iodopyrazol-1-yl)-propan-1-ol

Cat. No. B1444761
CAS RN: 1341668-61-8
M. Wt: 252.05 g/mol
InChI Key: XNFNCEUBHOFFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Iodopyrazol-1-yl)-propan-1-ol” is a compound that contains an iodopyrazole group attached to a propyl alcohol group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the iodine atom suggests that this compound could be used as a building block in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of “3-(4-Iodopyrazol-1-yl)-propan-1-ol” would consist of a pyrazole ring with an iodine atom at the 4-position, and a propyl alcohol group attached at the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The reactivity of “3-(4-Iodopyrazol-1-yl)-propan-1-ol” would likely be influenced by the presence of the iodine atom and the alcohol group. The iodine could potentially be replaced in a substitution reaction, and the alcohol group could undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Iodopyrazol-1-yl)-propan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar alcohol group could enhance its solubility in polar solvents .

Scientific Research Applications

One-Pot Synthesis of Pyrazole Derivatives

Liu et al. (2018) presented an economical one-pot synthesis method for 1-aryl-substituted 4-iodopyrazole-3-ols, showcasing the efficiency and environmental friendliness of this approach. This method underscores the atom economy and cost-effectiveness of synthesizing iodopyrazole derivatives, potentially including compounds similar to 3-(4-Iodopyrazol-1-yl)-propan-1-ol Liu, Yang, Dong, Jin, & Wang, 2018.

Antifungal Applications

The antifungal potential of triazole derivatives, which share a structural motif with pyrazole compounds, was explored by Lima-Neto et al. (2012). They synthesized various 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their in vitro antifungal efficacy against Candida strains, indicating potential bioactive applications of similar pyrazole-based compounds Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012.

Fluorescent Markers Development

Pelizaro et al. (2019) investigated the synthesis of amphiphilic triazoanilines for use as fluorescent biomarkers. These compounds, synthesized from industrial waste products like cardanol and glycerol, demonstrated potential for biodiesel quality control, highlighting the diverse applications of pyrazole and triazole derivatives in environmental and industrial contexts Pelizaro, Braga, Crispim, Barros, Pessatto, Oliveira, Vani, de Souza, Grisolia, Antoniolli-Silva, de Lima, Jaques, Beatriz, & Oliveira, 2019.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(4-Iodopyrazol-1-yl)-propan-1-ol”. Pyrazole derivatives have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling “3-(4-Iodopyrazol-1-yl)-propan-1-ol” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in the compound, and contact with skin and eyes .

Future Directions

The future research directions for “3-(4-Iodopyrazol-1-yl)-propan-1-ol” could involve exploring its potential biological activities and developing efficient methods for its synthesis .

properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNCEUBHOFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodopyrazol-1-yl)-propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodopyrazol-1-yl)-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Iodopyrazol-1-yl)-propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(4-Iodopyrazol-1-yl)-propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(4-Iodopyrazol-1-yl)-propan-1-ol
Reactant of Route 5
3-(4-Iodopyrazol-1-yl)-propan-1-ol
Reactant of Route 6
3-(4-Iodopyrazol-1-yl)-propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.